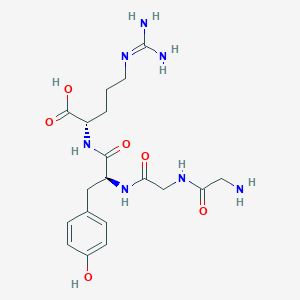

Gly-gly-tyr-arg

概要

説明

準備方法

合成経路と反応条件: パパインインヒビターは、ペプチド合成によく用いられる固相ペプチド合成 (SPPS) を用いて合成することができます。合成には、固体樹脂に固定された成長するペプチド鎖にアミノ酸を段階的に付加する工程が含まれます。プロセスには通常、次の工程が含まれます。

樹脂への結合: 最初のアミノ酸が樹脂に結合されます。

脱保護: アミノ酸の保護基が除去されます。

カップリング: 次のアミノ酸が活性化され、成長している鎖に結合されます。

工業的製造方法: パパインインヒビターの工業的製造は、同様の原理に従いますが、より大規模で行われます。自動ペプチド合成装置は、効率と収率を高めるために頻繁に使用されます。 プロセスは、温度、溶媒、試薬濃度などの反応条件を調整することで、大規模生産向けに最適化されています .

化学反応の分析

反応の種類: パパインインヒビターは、主にペプチド結合の形成と切断反応を起こします。そのペプチド性のために、酸化、還元、置換反応には通常参加しません。

一般的な試薬と条件:

カップリング試薬: カルボジイミド (例:DCC、EDC) は、ペプチド結合形成のためにカルボキシル基を活性化するために一般的に使用されます。

保護基: Fmoc (9-フルオレニルメチルオキシカルボニル) は、合成中のアミノ基を保護するために頻繁に使用されます。

主な生成物: これらの反応の主な生成物は、パパインインヒビターペプチド自体です。 副生成物には、反応していないアミノ酸や切断されたペプチドが含まれる可能性があり、精製中に除去されます .

4. 科学研究への応用

パパインインヒビターは、科学研究において幅広い用途があります。

化学: 酵素反応速度論と阻害機構を研究するためのツールとして使用されます。

生物学: タンパク質のタンパク質分解による分解を防ぐために、細胞分離手順で使用されます。

科学的研究の応用

Biochemical Research

1.1. Model Peptide for Separation Techniques

GGYR serves as a model peptide in optimizing techniques for separating complex mixtures of peptides. Researchers utilize GGYR to evaluate the performance of separation methods such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). By analyzing how effectively GGYR separates from other peptides, scientists can refine these techniques to enhance the analysis of complex biological samples.

1.2. Cross-Linking Studies

The peptide is also employed as a model substrate for studying the chemistry of cross-linking reagents. Specifically, GGYR helps researchers understand how cross-linking agents like 3,3′-dithiobis(sulfosuccinimidylpropionate) (DTSSP) interact with peptides. This knowledge is crucial for developing targeted cross-linking strategies in protein research applications.

Enzyme Inhibition

2.1. Inhibition of Papain

GGYR has been identified as an inhibitor of the enzyme papain. The mechanism involves binding to the active site of papain, preventing it from interacting with its target substrates and thereby inhibiting its enzymatic activity. The positively charged arginine side chain is believed to play a critical role in this interaction due to its affinity for negatively charged residues in the papain active site.

Biological Activities

3.1. Antioxidant Properties

Research indicates that GGYR exhibits antioxidant properties attributed to its constituent amino acids, particularly tyrosine and arginine. These properties may allow GGYR to interact with metal ions and mitigate oxidative stress, making it a candidate for applications in health and nutrition .

3.2. Modulation of Physiological Processes

The combination of amino acids in GGYR may enhance its ability to modulate physiological processes such as hormone regulation and immune response. Studies suggest that peptides containing tyrosine and arginine can have neuroprotective effects and influence metabolic pathways.

Functional Food Applications

4.1. ACE Inhibition

GGYR has shown potential as an angiotensin-converting enzyme (ACE) inhibitor, which is significant for managing hypertension. In studies, GGYR exhibited notable ACE inhibitory activity comparable to other known peptides . This characteristic suggests that GGYR could be utilized as a functional additive in food products aimed at cardiovascular health.

Molecular Recognition

5.1. Binding Affinity Studies

Studies have explored the binding affinity of GGYR with various receptors and enzymes due to its structural components, particularly arginine and tyrosine residues. Research shows that peptides like GGYR can enhance cell signaling pathways by interacting with specific receptors involved in growth factor signaling .

Comparative Analysis with Similar Peptides

To understand GGYR's unique features better, a comparative analysis with similar peptides provides insights into their distinct applications:

| Peptide | Key Features | Applications |

|---|---|---|

| Gly-Gly-Tyr-Arg | Inhibitor of papain; antioxidant | Biochemical research; functional foods |

| Arg-Gly-Gly-Tyr | ACE inhibitory; antioxidant | Cardiovascular health; food industry |

| Tyr-Ile-Gly-Ser-Arg | Cell adhesion properties | Tissue engineering; regenerative medicine |

Case Study 1: Antioxidant Activity

A study highlighted the antioxidant potential of GGYR compared to other peptides, demonstrating its ability to scavenge free radicals effectively . This property suggests its application in food preservation and health supplements.

Case Study 2: ACE Inhibition

Research indicated that GGYR could serve as a potent ACE inhibitor with an IC50 value comparable to established inhibitors, suggesting its potential role in dietary management of hypertension .

作用機序

パパインインヒビターは、パパインの活性部位に結合することで作用し、酵素がペプチド結合を切断することを防ぎます。 インヒビターは、酵素の触媒活性に不可欠なシステインやヒスチジンなどの活性部位の重要な残基と相互作用します . この結合により、安定な酵素-インヒビター複合体が形成され、酵素の機能が効果的にブロックされます .

類似化合物:

E-64: パパインの活性部位に不可逆的に結合する強力なシステインプロテアーゼインヒビター。

ロイペプチン: パパインを含む、セリンおよびシステインプロテアーゼの可逆的インヒビター。

独自性: パパインインヒビターは、その特異的なペプチド配列により、他のプロテアーゼに影響を与えることなく、パパインを選択的に阻害することができるため、独自性があります。 この選択性により、パパインの正確な阻害が必要とされる研究や産業用途における貴重なツールとなっています .

類似化合物との比較

E-64: A potent cysteine protease inhibitor that irreversibly binds to the active site of papain.

Leupeptin: A reversible inhibitor of serine and cysteine proteases, including papain.

Chymostatin: An inhibitor of chymotrypsin-like proteases, also effective against papain.

Uniqueness: Papain Inhibitor is unique due to its specific peptide sequence, which allows for selective inhibition of papain without affecting other proteases. This selectivity makes it a valuable tool in research and industrial applications where precise inhibition of papain is required .

生物活性

Gly-Gly-Tyr-Arg (this compound) is a peptide composed of the amino acids glycine (Gly), tyrosine (Tyr), and arginine (Arg). Its biological activity has been the subject of various studies, particularly in the context of its physiological roles, potential therapeutic applications, and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a tetrapeptide with the following structure:

- Chemical Formula : C₁₃H₁₈N₄O₄

- Molecular Weight : 298.31 g/mol

1. Role in Protein Synthesis

This compound has been implicated in protein synthesis due to its composition of essential amino acids. Research indicates that dipeptides like Gly-Tyr can enhance nitrogen balance and support growth in parenterally fed subjects, as demonstrated in studies involving neonatal rats .

2. Antioxidant Properties

Tyrosine is known for its antioxidant properties. The presence of this amino acid in this compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cellular health.

3. Neuroprotective Effects

Studies have shown that peptides containing arginine may exert neuroprotective effects by modulating nitric oxide (NO) production. Arginine is a precursor to NO, which plays a crucial role in neurotransmission and vascular function . this compound may therefore have implications in treating neurodegenerative diseases.

4. Modulation of Immune Response

The immunomodulatory effects of peptides are well-documented. This compound may influence immune cell activity through its interaction with receptors on immune cells, potentially enhancing their response to pathogens or inflammatory stimuli .

Case Study 1: Growth Support in Neonates

In a study involving neonatal rats, this compound was administered as part of a parenteral nutrition regimen. The results indicated that this peptide significantly improved growth metrics and nitrogen balance compared to control groups receiving standard amino acid solutions .

Case Study 2: Neuroprotection in Animal Models

Research examining the neuroprotective effects of peptides similar to this compound found that administration reduced neuronal apoptosis in models of oxidative stress. This suggests potential therapeutic applications for peptides in conditions like Alzheimer's disease .

Research Findings

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHHBGPPJXISY-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990433 | |

| Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70195-20-9 | |

| Record name | Glycyl-glycyl-tyrosyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070195209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。